sPLA2-IIA Inhibitor

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé « inhibiteur de la phospholipase A2 de type IIA sécrétée » est une molécule conçue pour inhiber l’activité de l’enzyme phospholipase A2 de type IIA sécrétée. Cette enzyme fait partie de la famille des phospholipases A2, qui hydrolyse la liaison ester sn-2 des phospholipides, libérant des acides gras libres et des lysophospholipides. La phospholipase A2 de type IIA sécrétée est connue pour son rôle dans les processus inflammatoires et est impliquée dans diverses maladies, notamment la polyarthrite rhumatoïde, les maladies cardiovasculaires et certains cancers .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse des inhibiteurs de la phospholipase A2 de type IIA sécrétée implique généralement plusieurs étapes, notamment la formation de liaisons peptidiques et l’incorporation de groupes fonctionnels spécifiques qui améliorent l’affinité de liaison à l’enzyme. Les voies de synthèse courantes comprennent la synthèse peptidique en phase solide et la synthèse en phase solution. Les conditions réactionnelles impliquent souvent l’utilisation de réactifs de couplage tels que le N,N’-diisopropylcarbodiimide et l’hydroxybenzotriazole, ainsi que des groupes protecteurs pour assurer des réactions sélectives .

Méthodes de production industrielle

La production industrielle des inhibiteurs de la phospholipase A2 de type IIA sécrétée peut impliquer la synthèse peptidique à grande échelle à l’aide de synthétiseurs automatisés. Le processus comprend des étapes de purification telles que la chromatographie liquide haute performance pour assurer la pureté du produit final. L’extensibilité du processus de synthèse est cruciale pour produire des quantités suffisantes pour les applications cliniques et de recherche .

Analyse Des Réactions Chimiques

Types de réactions

Les inhibiteurs de la phospholipase A2 de type IIA sécrétée subissent diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide de réactifs comme le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide de réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre, à l’aide de réactifs comme les halogénoalcanes ou les nucléophiles

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification des inhibiteurs de la phospholipase A2 de type IIA sécrétée comprennent :

Réactifs de couplage : N,N’-diisopropylcarbodiimide, hydroxybenzotriazole.

Groupes protecteurs : Boc (tert-butyloxycarbonyle), Fmoc (9-fluorénylméthyloxycarbonyle).

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés peptidiques et inhibiteurs modifiés avec une affinité de liaison et une spécificité accrues pour la phospholipase A2 de type IIA sécrétée .

Applications de la recherche scientifique

Les inhibiteurs de la phospholipase A2 de type IIA sécrétée ont une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisés comme outils pour étudier la cinétique enzymatique et les mécanismes d’action.

Biologie : Utilisés dans la recherche sur les voies inflammatoires et la signalisation cellulaire.

Médecine : Envisagés comme agents thérapeutiques potentiels pour le traitement des maladies inflammatoires, des affections cardiovasculaires et de certains cancers.

Industrie : Utilisés dans le développement de tests diagnostiques et comme composants de kits de recherche biochimique .

Applications De Recherche Scientifique

Secretory phospholipase A2 type IIA inhibitors have a wide range of scientific research applications, including:

Chemistry: Used as tools to study enzyme kinetics and mechanisms of action.

Biology: Employed in research on inflammatory pathways and cellular signaling.

Medicine: Investigated as potential therapeutic agents for treating inflammatory diseases, cardiovascular conditions, and certain cancers.

Industry: Utilized in the development of diagnostic assays and as components in biochemical research kits .

Mécanisme D'action

Le mécanisme d’action des inhibiteurs de la phospholipase A2 de type IIA sécrétée implique la liaison au site actif de l’enzyme, l’empêchant d’hydrolyser les phospholipides. Cette inhibition bloque la production de médiateurs lipidiques pro-inflammatoires tels que les prostaglandines et les leucotriènes. Les cibles moléculaires comprennent le site catalytique de la phospholipase A2 de type IIA sécrétée et les voies de signalisation associées, telles que la voie ERK1/2-cPLA2α .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires aux inhibiteurs de la phospholipase A2 de type IIA sécrétée comprennent :

Inhibiteurs de la phospholipase A2 du groupe IB : Ciblent une autre isoforme de la phospholipase A2.

Inhibiteurs de la phospholipase A2 du groupe V : Inhibent une autre isoforme avec une distribution tissulaire et une fonction distinctes.

Inhibiteurs de la phospholipase A2 du groupe X : Ciblent encore une autre isoforme impliquée dans différents processus biologiques

Unicité

L’unicité des inhibiteurs de la phospholipase A2 de type IIA sécrétée réside dans leur spécificité pour l’isoforme de type IIA, qui est fortement impliquée dans les maladies inflammatoires. Cette spécificité permet des interventions thérapeutiques ciblées avec potentiellement moins d’effets secondaires par rapport aux inhibiteurs à spectre plus large .

Propriétés

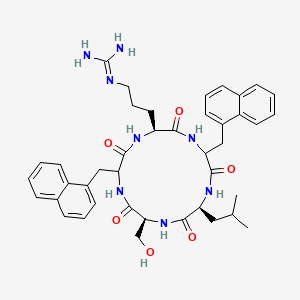

Formule moléculaire |

C41H50N8O6 |

|---|---|

Poids moléculaire |

750.9 g/mol |

Nom IUPAC |

2-[3-[(2S,8S,11S)-11-(hydroxymethyl)-8-(2-methylpropyl)-5,14-bis(naphthalen-1-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |

InChI |

InChI=1S/C41H50N8O6/c1-24(2)20-32-37(52)49-35(23-50)40(55)48-33(21-27-14-7-12-25-10-3-5-16-29(25)27)38(53)45-31(18-9-19-44-41(42)43)36(51)47-34(39(54)46-32)22-28-15-8-13-26-11-4-6-17-30(26)28/h3-8,10-17,24,31-35,50H,9,18-23H2,1-2H3,(H,45,53)(H,46,54)(H,47,51)(H,48,55)(H,49,52)(H4,42,43,44)/t31-,32-,33?,34?,35-/m0/s1 |

Clé InChI |

XCSQMDBCQUHRBL-FBWIXNCPSA-N |

SMILES isomérique |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N1)CC2=CC=CC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC5=CC=CC=C54)CO |

SMILES canonique |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC5=CC=CC=C54)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)

![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)

![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)